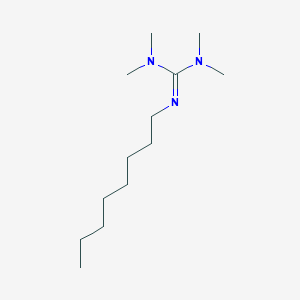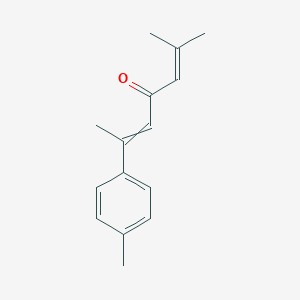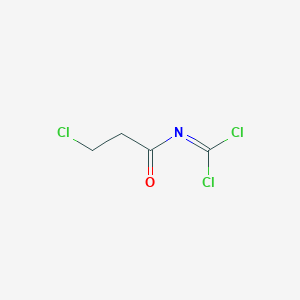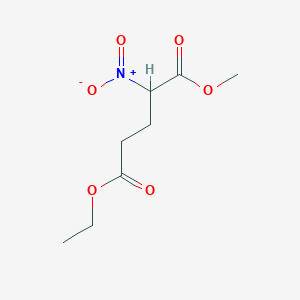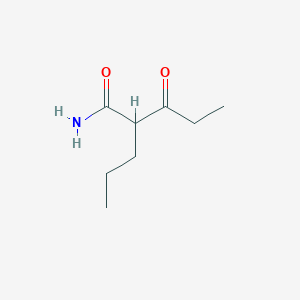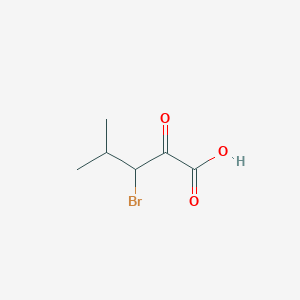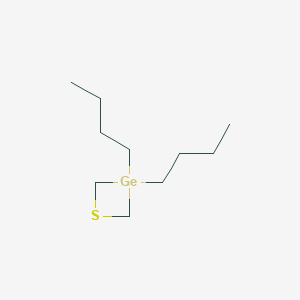
3,3-Dibutyl-1,3-thiagermetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibutyl-1,3-thiagermetane is an organogermanium compound characterized by the presence of germanium and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibutyl-1,3-thiagermetane typically involves the reaction of germanium tetrachloride with butyl lithium, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dibutyl-1,3-thiagermetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other germanium-containing compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organolithium reagents or Grignard reagents are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing other organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new biochemical insights.
Medicine: Research into its biological activity could uncover therapeutic applications, particularly in areas where germanium compounds have shown promise.
Industry: The compound’s properties may make it useful in materials science, particularly in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism by which 3,3-Dibutyl-1,3-thiagermetane exerts its effects is not fully understood. it is believed that the germanium and sulfur atoms play a crucial role in its reactivity. The compound may interact with molecular targets through coordination bonds, influencing various biochemical pathways.
Comparison with Similar Compounds
- 3,3-Dimethyl-1,3-thiagermetane
- 3,3-Diethyl-1,3-thiagermetane
- 3,3-Dipropyl-1,3-thiagermetane
Comparison: Compared to its analogs, 3,3-Dibutyl-1,3-thiagermetane is unique due to the longer butyl chains, which can influence its solubility, reactivity, and overall chemical behavior. These differences can make it more suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
87993-91-7 |
|---|---|
Molecular Formula |
C10H22GeS |
Molecular Weight |
246.98 g/mol |
IUPAC Name |
3,3-dibutyl-1,3-thiagermetane |
InChI |
InChI=1S/C10H22GeS/c1-3-5-7-11(8-6-4-2)9-12-10-11/h3-10H2,1-2H3 |
InChI Key |
TXOBPKVBULRYGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge]1(CSC1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
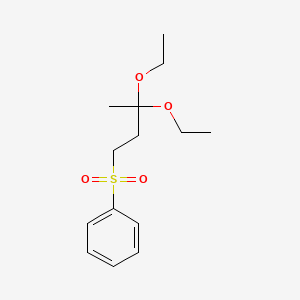
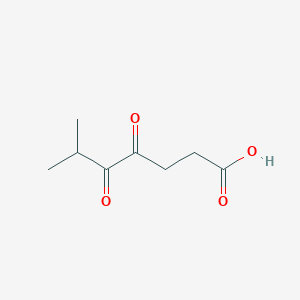
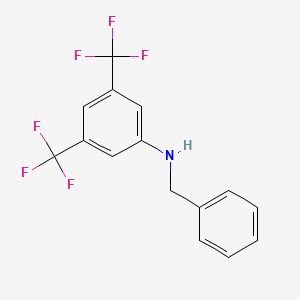

![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
